N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide
CAS No.: 897615-45-1
VCID: VC6280125
Molecular Formula: C20H16ClN5O
Molecular Weight: 377.83
* For research use only. Not for human or veterinary use.

Description |
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound with a molecular formula of C20H16ClN5O and a molecular weight of approximately 377.8 g/mol . This compound belongs to the class of acetamides, which are known for their diverse applications in pharmaceuticals and organic synthesis. The presence of a tetrazole ring and a naphthalene moiety suggests potential biological activity, making it a subject of interest in drug discovery and development. Synthesis and CharacterizationThe synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step reactions starting from appropriate precursors. The process may include the formation of the tetrazole ring, followed by its coupling with the naphthalen-1-yl group and the acetamide moiety. Characterization of the compound is often performed using spectroscopic methods such as NMR (nuclear magnetic resonance) and MS (mass spectrometry), along with chromatographic techniques for purification. Biological Activity and Potential ApplicationsWhile specific biological activity data for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide is limited, compounds with similar structural features have shown promise in various therapeutic areas. Tetrazole-containing compounds are known for their potential as antimicrobial and anticancer agents . The presence of a naphthalene group may enhance the compound's ability to interact with biological targets, contributing to its potential therapeutic applications. Research Findings and Future DirectionsResearch on compounds with tetrazole and naphthalene moieties suggests that these structures can exhibit significant biological activity. Future studies on N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide could focus on its synthesis optimization, in vitro and in vivo biological evaluations, and molecular modeling to predict interactions with potential therapeutic targets. Such investigations would provide valuable insights into its potential applications in drug discovery. |
---|---|
CAS No. | 897615-45-1 |
Product Name | N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide |
Molecular Formula | C20H16ClN5O |
Molecular Weight | 377.83 |
IUPAC Name | N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide |
Standard InChI | InChI=1S/C20H16ClN5O/c21-16-8-10-17(11-9-16)26-19(23-24-25-26)13-22-20(27)12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11H,12-13H2,(H,22,27) |
Standard InChIKey | FGWYELMTWRBOPM-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |
Solubility | not available |
PubChem Compound | 16799253 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume